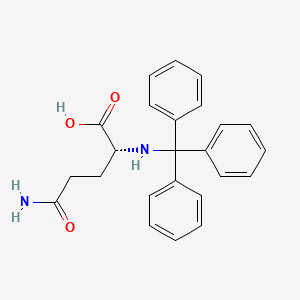D-Glutamine, N-(triphenylmethyl)-
CAS No.:
Cat. No.: VC13625516
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H24N2O3 |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | (2R)-5-amino-5-oxo-2-(tritylamino)pentanoic acid |
| Standard InChI | InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m1/s1 |
| Standard InChI Key | YYDGZQRGAMRHNE-OAQYLSRUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@H](CCC(=O)N)C(=O)O |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
D-Glutamine, N-(triphenylmethyl)- has the molecular formula C<sub>24</sub>H<sub>24</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 406.5 g/mol . The trityl group (C<sub>19</sub>H<sub>15</sub>) protects the side-chain amide nitrogen, while the α-amino and α-carboxyl groups remain available for further reactions .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 232–237°C | |
| Optical Rotation ([α]D) | +13.4° (c = 1% in DMF) | |
| Solubility | Soluble in DMF, DCM; sparingly in H<sub>2</sub>O | |
| Stability | Stable at room temperature; hygroscopic |
Stereochemical Considerations
The D-configuration at the α-carbon distinguishes this compound from the naturally occurring L-glutamine. This enantiomeric form is critical for studying chiral-specific biological interactions, such as bacterial cell wall synthesis and neuropeptide signaling .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized from D-glutamic acid via a multi-step process involving protective group strategies :
-
Protection of α-Carboxyl: D-glutamic acid reacts with benzyl bromide to form D-benzyl glutamate.
-
Amidation: The γ-carboxyl is converted to an amide using ammonium hydroxide.
-
Tritylation: Trityl alcohol is introduced under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/AcOH) to protect the side-chain nitrogen .
-
Deprotection: Catalytic hydrogenation removes benzyl groups, yielding N-trityl-D-glutamine .
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid-catalyzed tritylation | 48–50 | 95 | Cost-effective |
| Pd/C hydrogenation | 92 | 98 | High selectivity |
| Fmoc-protection | 85 | 97 | Compatible with SPPS |
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize yield (up to 92%) and reduce waste . Critical quality control measures include HPLC for enantiomeric purity and NMR for structural verification .
Applications in Research and Industry
Peptide Synthesis
The trityl group prevents undesired side reactions during solid-phase peptide synthesis (SPPS), enabling the production of neuropeptides and antimicrobial agents . For example, it facilitates the synthesis of D-amino acid-containing peptides, which resist proteolytic degradation .
Drug Development
In pharmaceuticals, the compound serves as a building block for:
-
Targeted Drug Delivery: Bioconjugation with antibodies or nanoparticles .
-
Enzyme Inhibitors: Designing transition-state analogs for proteases .
Protein Engineering
Researchers use N-trityl-D-glutamine to introduce non-natural amino acids into proteins, enhancing thermal stability or catalytic activity .
Recent Research Advances
Neuroscience Applications
Studies highlight its role in synthesizing D-glutamate analogs to modulate NMDA receptors, offering potential in treating neurodegenerative diseases .
Biocatalysis
Engineered transglutaminases utilize N-trityl-D-glutamine as a glutamine donor for site-specific protein modification, advancing antibody-drug conjugate (ADC) development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume